Potassium vinyltrifluoroborate

Vue d'ensemble

Description

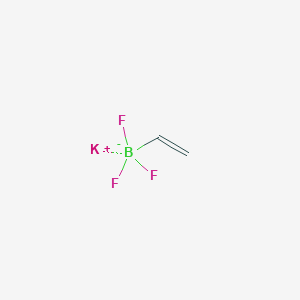

Potassium vinyltrifluoroborate is a versatile organometallic reagent used as a vinylating agent in the presence of palladium catalysts . It is an air- and water-stable potassium organotrifluoroborate that can be utilized in coupling reactions under relatively mild conditions .

Synthesis Analysis

The palladium-catalyzed cross-coupling reaction of potassium alkenyltrifluoroborates with aryl and heteroaryl halides and triflates proceeds readily with moderate to excellent yields . 1-Trifluoroboratoalkenes are oxidized by dioxirane, providing air-stable, crystalline oxiranyltrifluoroborates without cleavage of the carbon-boron bond .Molecular Structure Analysis

The molecular formula of Potassium vinyltrifluoroborate is C2H3BF3K . It has an average mass of 133.950 Da and a monoisotopic mass of 133.991699 Da .Chemical Reactions Analysis

Potassium vinyltrifluoroborate is involved in Suzuki Miyaura cross-coupling reactions and polymerization reactions . It is also used in the synthesis of photonic crystals and sensitizers for dye-sensitized solar cells .Physical And Chemical Properties Analysis

Potassium vinyltrifluoroborate is a solid substance . It has a molecular weight of 133.95 .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

Scientific Field

Application Summary

Potassium vinyltrifluoroborate is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like potassium vinyltrifluoroborate) with organic halides .

Methods of Application

The reaction typically involves the use of a palladium catalyst, an organoboron compound, and an organic halide. The reaction conditions are generally mild, and the reagents are often air and water-stable .

Results or Outcomes

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, a key process in organic synthesis. The use of potassium vinyltrifluoroborate in this reaction can lead to high yields of the desired coupled product .

Synthesis of Photonic Crystals

Scientific Field

Application Summary

Potassium vinyltrifluoroborate is involved in the synthesis of photonic crystals . Photonic crystals are optical materials with periodic dielectric constants, and they can control and manipulate the flow of light.

Methods of Application

The specific methods of synthesizing photonic crystals using potassium vinyltrifluoroborate can vary widely depending on the desired properties of the photonic crystal. Typically, the process involves the careful control of reaction conditions to allow for the formation of the periodic structure .

Results or Outcomes

The synthesis of photonic crystals using potassium vinyltrifluoroborate can result in materials with unique optical properties. These materials can be used in a variety of applications, including optical communications and sensors .

Polymerization Reactions

Scientific Field

Application Summary

Potassium vinyltrifluoroborate is used in polymerization reactions . These reactions involve the process of converting monomers into polymers. In this case, the vinyl group in potassium vinyltrifluoroborate can act as a monomer and participate in the formation of polymers .

Methods of Application

The specific methods can vary widely depending on the desired properties of the polymer. Typically, the process involves the careful control of reaction conditions to allow for the formation of the polymer .

Results or Outcomes

The use of potassium vinyltrifluoroborate in polymerization reactions can result in the formation of polymers with unique properties. These polymers can be used in a variety of applications, including materials science and engineering .

Synthesis of Sensitizers for Dye-Sensitized Solar Cells

Scientific Field

Application Summary

Potassium vinyltrifluoroborate is used in the synthesis of sensitizers for dye-sensitized solar cells . These solar cells are a type of thin film solar cell that convert sunlight into electricity by using a dye to absorb the sunlight.

Methods of Application

The specific methods of synthesizing sensitizers using potassium vinyltrifluoroborate can vary widely depending on the desired properties of the solar cell. Typically, the process involves the careful control of reaction conditions to allow for the formation of the sensitizer .

Results or Outcomes

The synthesis of sensitizers using potassium vinyltrifluoroborate can result in solar cells with improved efficiency. These solar cells can be used in a variety of applications, including renewable energy generation .

Mannich / Diastereoselective Hydroamination Reaction Sequence

Application Summary

Potassium vinyltrifluoroborate is used in a Mannich / diastereoselective hydroamination reaction sequence . This reaction sequence involves the formation of carbon-nitrogen bonds, which is a key process in the synthesis of many organic compounds.

Methods of Application

The reaction typically involves the use of a catalyst, an amine, and potassium vinyltrifluoroborate. The reaction conditions are generally mild, and the reagents are often air and water-stable .

Results or Outcomes

The Mannich / diastereoselective hydroamination reaction sequence is a powerful method for forming carbon-nitrogen bonds, a key process in organic synthesis. The use of potassium vinyltrifluoroborate in this reaction can lead to high yields of the desired product .

Organotrifluoroborates as Versatile and Stable Boronic Acid Surrogates

Application Summary

Potassium vinyltrifluoroborate is used as a versatile and stable boronic acid surrogate . Boronic acids are commonly used in various organic reactions, but they can be unstable and difficult to handle. Potassium vinyltrifluoroborate, on the other hand, is stable and easy to handle, making it an excellent alternative .

Methods of Application

The specific methods can vary widely depending on the desired reaction. Typically, potassium vinyltrifluoroborate is used in place of a boronic acid in a reaction .

Results or Outcomes

The use of potassium vinyltrifluoroborate as a boronic acid surrogate can improve the efficiency and ease of various organic reactions. This can lead to high yields of the desired product and make the reaction process more manageable .

Safety And Hazards

Propriétés

IUPAC Name |

potassium;ethenyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMGICZWDOJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635557 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium vinyltrifluoroborate | |

CAS RN |

13682-77-4 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium vinyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.